
Benzenepropanenitrile, alpha-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluoromethyl)-
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step chemical reactions, leveraging the reactivity of trifluoromethyl groups and the strategic use of cyclopropylcarbonyl moieties. For instance, trifluoromethylated synthons can be used in reactions with diazo compounds to afford various substituted products including pyrazolines, pyrazoles, cyclopropanes, or allylsulfones, showcasing the versatility of trifluoromethyl groups in synthesis (Plancquaert et al., 1996). Moreover, the cyclopropyl group can undergo rearrangement reactions, offering a pathway to benzo-fused oxygen heterocycles, highlighting its significance in constructing complex molecular frameworks (Chan et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is critically influenced by the presence of the trifluoromethyl group and the cyclopropylcarbonyl moiety. These groups impact the molecule's electron distribution, molecular geometry, and overall stability. The trifluoromethyl group, being highly electronegative, can significantly affect the chemical reactivity and physical properties of the molecule.
Chemical Reactions and Properties
Chemical reactions involving this compound can leverage its multifunctional nature. The presence of a beta-oxo group adjacent to a cyclopropylcarbonyl can lead to interesting reactivity patterns, such as nucleophilic addition or cycloaddition reactions. Trifluoromethyl groups also introduce unique electrophilic sites, facilitating reactions such as 1,3-dipolar cycloadditions to generate trifluoromethyl-substituted heterocycles (Ikawa et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Benzenepropanenitrile derivatives are utilized in chemical synthesis. For instance, (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate, derived from a similar compound, is used in the double alkylation of active methylene compounds. This leads to the production of trifluoromethylated cyclopropane derivatives, which have wide applications in chemical synthesis (Kasai, Maeda, Furuno, & Hanamoto, 2012).
Catalysis and Chemical Reactions
- Benzenepropanenitrile compounds, specifically those with trifluoromethyl groups, are significant in catalysis. They participate in various chemical reactions such as alkylation, cyclization, and rearrangement, contributing to the synthesis of diverse organic compounds. For example, trifluoromethanesulfonic acid, a related compound, is effective in catalyzing alkylation reactions (Molnár, Ledneczki, Bucsi, & Bartók, 2003).
Environmental Impact and Degradation
- Understanding the environmental behavior of benzenepropanenitrile derivatives is crucial. Studies on compounds like RPA 202248, a degradation product of Isoxaflutole, reveal its stability in aquatic systems, posing potential environmental concerns (Rupprecht, Liu, Kelly, & Allen, 2004).
Formation of Heterocyclic Compounds
- Benzenepropanenitrile derivatives are pivotal in the formation of heterocyclic compounds. Reactions involving these compounds can lead to the synthesis of 1,3-oxazoles and similar heterocycles, which have applications in pharmaceuticals and agrochemicals (Herrera, Martínez‐Álvarez, Ramiro, Molero, & Almy, 2006).
Synthesis of Fluorophores and Polymer Research
- These compounds also play a role in the synthesis of fluorophores and the development of polymers. For example, the formation of green fluorophores from simple benzene derivatives like 2,5-bis(methylsulfonyl)-1,4-diaminobenzene highlights the potential for innovative material science applications (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(cyclopropanecarbonyl)-3-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c1-24(22,23)12-6-9(15(16,17)18)4-5-10(12)14(21)11(7-19)13(20)8-2-3-8/h4-6,8,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTKDUXKVPEXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)C(C#N)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894951 | |
| Record name | RPA 202248 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanenitrile, alpha-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluoromethyl)- | |
CAS RN |
143701-75-1 | |
| Record name | RPA-202248 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143701751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RPA 202248 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RPA-202248 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6DQV21SLY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



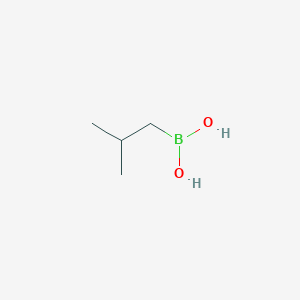
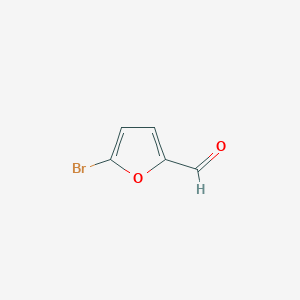
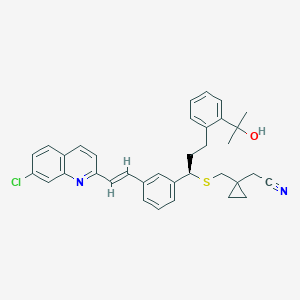
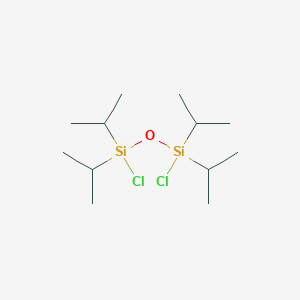
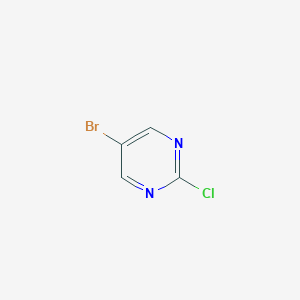
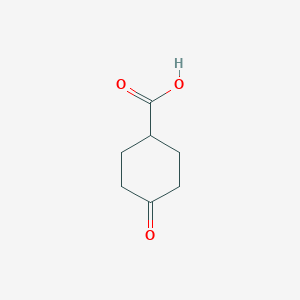
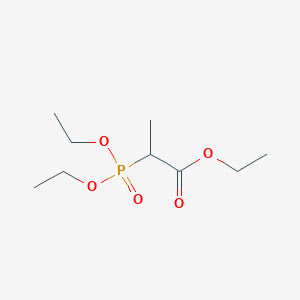
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)
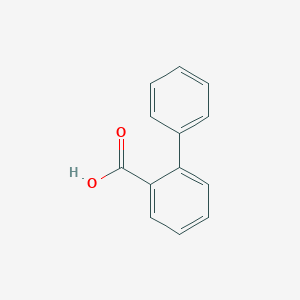


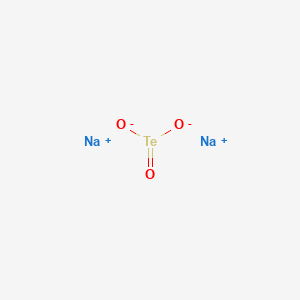
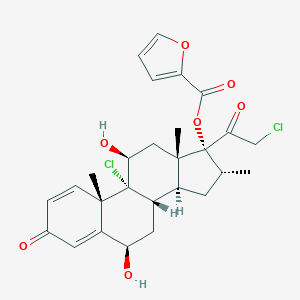
![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)